2-(2,6-dimethylphenoxy)-N'-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]acetohydrazide
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Overview
Description
2-(2,6-dimethylphenoxy)-N’-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a phenoxy group, a nitrophenyl group, and an acetohydrazide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dimethylphenoxy)-N’-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]acetohydrazide typically involves a multi-step process:
Formation of 2-(2,6-dimethylphenoxy)acetic acid: This can be achieved by reacting 2,6-dimethylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Preparation of the hydrazide: The 2-(2,6-dimethylphenoxy)acetic acid is then converted to its corresponding hydrazide by reacting with hydrazine hydrate.
Condensation reaction: The final step involves the condensation of the hydrazide with 5-hydroxy-2-nitrobenzaldehyde under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group, forming quinones.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide or other strong bases in polar aprotic solvents.
Major Products
Oxidation: Formation of quinones.
Reduction: Conversion of the nitro group to an amine.
Substitution: Introduction of various substituents on the aromatic ring.
Scientific Research Applications
2-(2,6-dimethylphenoxy)-N’-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. For instance:
Enzyme Inhibition: It may act by binding to the active site of an enzyme, thereby preventing substrate binding and subsequent catalytic activity.
Receptor Binding: It can interact with specific receptors on cell surfaces, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,6-dimethylphenoxy)acetic acid
- 2-(2,5-dimethylphenoxy)-2-methylpropanoic acid
- Propanoic acid, 2-(2,6-dimethylphenoxy)-, ethyl ester
Uniqueness
2-(2,6-dimethylphenoxy)-N’-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]acetohydrazide stands out due to its combination of functional groups, which confer unique chemical reactivity and potential biological activity
Properties
Molecular Formula |
C17H17N3O5 |
---|---|
Molecular Weight |
343.33 g/mol |
IUPAC Name |
2-(2,6-dimethylphenoxy)-N-[(E)-(5-hydroxy-2-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C17H17N3O5/c1-11-4-3-5-12(2)17(11)25-10-16(22)19-18-9-13-8-14(21)6-7-15(13)20(23)24/h3-9,21H,10H2,1-2H3,(H,19,22)/b18-9+ |
InChI Key |
FBUWLGFQCIQGFI-GIJQJNRQSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)N/N=C/C2=C(C=CC(=C2)O)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NN=CC2=C(C=CC(=C2)O)[N+](=O)[O-] |
Origin of Product |
United States |
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